(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C7H11N3 It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanamine group
Biochemical Analysis
Biochemical Properties
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may bind to DNA or RNA, influencing gene expression. These interactions are crucial for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for its safe application in research and potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in the study of enzyme mechanisms and receptor binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine: Similar in structure but with a different position of the methanamine group.
5-Amino-pyrazoles: These compounds share the pyrazole core but have different substituents, leading to varied chemical and biological properties.
Uniqueness
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLBGBKWUINRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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